N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide
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Overview
Description
N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide typically involves the reaction of benzofuran derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted benzofuran derivatives .
Scientific Research Applications
N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
- N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
- N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide
- (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonic acid
Uniqueness
N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide stands out due to its specific methanesulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H9NO4S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c1-15(12,13)10-7-2-3-8-6(4-7)5-14-9(8)11/h2-4,10H,5H2,1H3 |
InChI Key |
KKHBHZACNYKPCW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
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